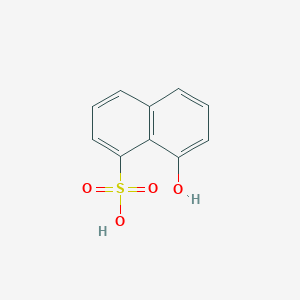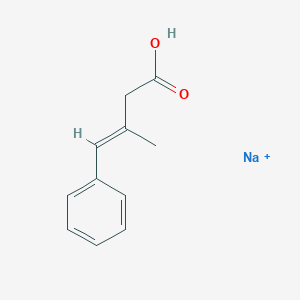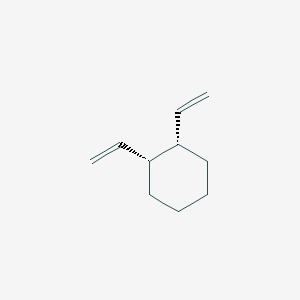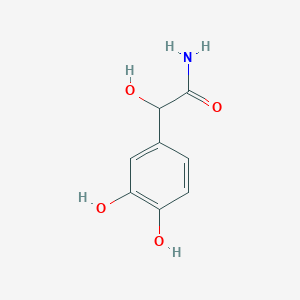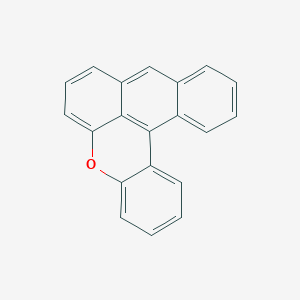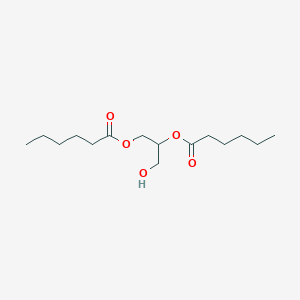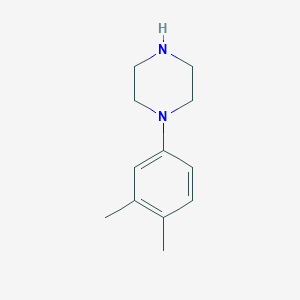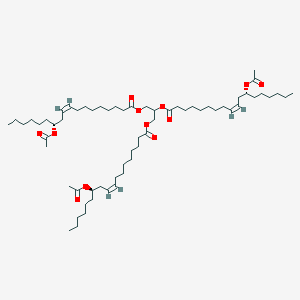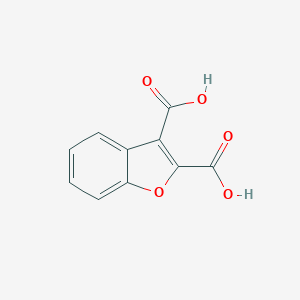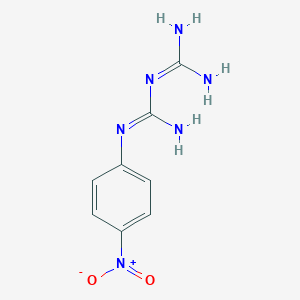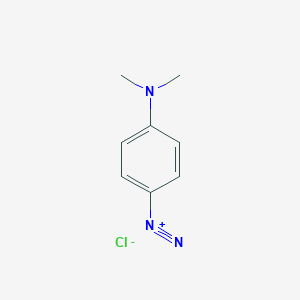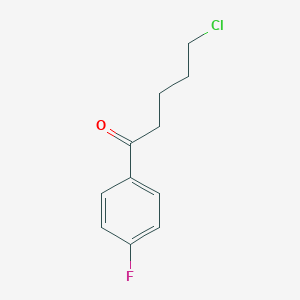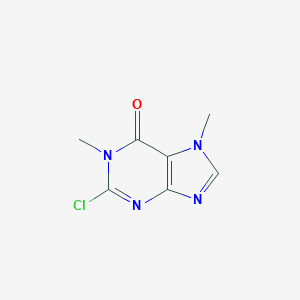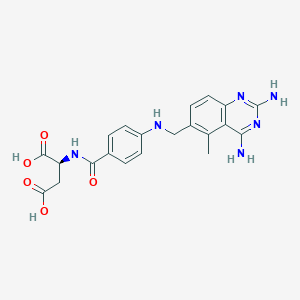
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as L-DMQAA, and it is a derivative of aspartic acid.
Mecanismo De Acción
The mechanism of action of L-DMQAA involves its ability to bind to the active site of dihydrofolate reductase. This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. As a result, the growth of cancer cells is inhibited.
Efectos Bioquímicos Y Fisiológicos
L-DMQAA has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of dihydrofolate reductase, which is essential for the synthesis of DNA. This inhibition leads to the inhibition of cancer cell growth. L-DMQAA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using L-DMQAA in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it an ideal candidate for studying the role of this enzyme in cancer cell growth. However, one of the limitations of using L-DMQAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on L-DMQAA. One potential area of research is in the development of new cancer treatments. L-DMQAA has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Another potential area of research is in the development of new anti-inflammatory drugs. L-DMQAA has been found to have anti-inflammatory properties, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the toxic effects of L-DMQAA and to develop strategies for minimizing its toxicity.
Conclusion
In conclusion, L-DMQAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in cancer treatment and has shown promise as a potential anti-cancer agent. Further research is needed to explore its potential in other areas of research, such as the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of L-DMQAA involves the reaction of aspartic acid with 2,4-diamino-5-methyl-6-quinazoline and p-aminobenzoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using a series of techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
L-DMQAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. L-DMQAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydrofolate reductase, which is essential for the synthesis of DNA in cancer cells.
Propiedades
Número CAS |
18921-70-5 |
|---|---|
Nombre del producto |
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- |
Fórmula molecular |
C21H22N6O5 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c1-10-12(4-7-14-17(10)18(22)27-21(23)26-14)9-24-13-5-2-11(3-6-13)19(30)25-15(20(31)32)8-16(28)29/h2-7,15,24H,8-9H2,1H3,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t15-/m0/s1 |
Clave InChI |
NTKNUVXCGJPJQP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Números CAS relacionados |
18921-69-2 (di-hydrochloride salt) |
Sinónimos |
methasquin methasquin, disodium salt N-(4-((2,4-diamino-5-methyl-6-quinazolinyl)methylamino)benzoyl)-L-aspartic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



